molecular formula C10H9FN4O B14098091 3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol

3-[(3-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B14098091
M. Wt: 220.20 g/mol
InChI Key: JAEOZBQSOOMFKC-UHFFFAOYSA-N
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Description

3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a fluorophenyl group attached to an amino group, which is further connected to a triazine ring The triazine ring is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and 6-methyl-1,2,4-triazin-5(4H)-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the formation of the desired product.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: Researchers investigate the compound’s biological activity, including its effects on cellular processes and potential therapeutic applications.

    Industrial Applications: The compound is explored for its use in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, leading to modulation of their activity. The triazine ring structure contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one: Similar structure with a chlorine atom instead of fluorine.

    3-[(3-bromophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one: Similar structure with a bromine atom instead of fluorine.

    3-[(3-iodophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one: Similar structure with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-[(3-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one imparts unique properties, such as increased lipophilicity and enhanced binding affinity to molecular targets. These characteristics make it a valuable compound for various applications, distinguishing it from its analogs with different halogen substitutions.

Properties

Molecular Formula

C10H9FN4O

Molecular Weight

220.20 g/mol

IUPAC Name

3-(3-fluoroanilino)-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H9FN4O/c1-6-9(16)13-10(15-14-6)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,13,15,16)

InChI Key

JAEOZBQSOOMFKC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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